![molecular formula C14H26N2O3Si B2412441 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid CAS No. 1909311-89-2](/img/structure/B2412441.png)
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H26N2O3Si and its molecular weight is 298.458. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The derivatives of 3,5-dimethyl-1H-pyrazole, such as those involving trimethylsilyl groups, have been investigated for their effectiveness in inhibiting corrosion. For instance, bipyrazolic derivatives have shown to be highly effective in preventing corrosion of C38 steel in hydrochloric acid solutions, with some derivatives achieving over 95% protection at low concentrations (Missoum et al., 2013).
Synthesis of Heterocyclic Derivatives
These compounds are also utilized in the synthesis of heterocyclic derivatives. Efficient heterocyclization methods have been developed to create isoxazole and pyrazole derivatives from levulinic acid. This method leads to the production of various propanoates and their acid derivatives (Flores et al., 2014).
Ligand Synthesis
The function of [2-(trimethylsilyl)ethoxy]methyl as a protecting group in lithiation reactions has been explored for synthesizing 5-substituted 1-[2-(trimethylsilyl)ethoxy] methyl-1H-pyrazoles and similar compounds, demonstrating its utility in ligand synthesis (Fugina et al., 1992).
Biological Activity
These compounds have been incorporated into various biological studies. For example, a series of 3,5-dimethyl-1H-pyrazole derivatives showed significant antibacterial activity against various bacterial species (Al-Smaisim, 2012). Additionally, other studies have synthesized and characterized derivatives for their potential in biological applications, such as cytotoxic activities against tumor cell lines (Kodadi et al., 2007).
Eco-Friendly Synthesis Strategy
Recent research has focused on the eco-friendly synthesis of these compounds. Computational studies have been conducted to develop economical synthesis strategies for new active biomolecules derived from these compounds, demonstrating a commitment to sustainable chemistry practices (Mabrouk et al., 2020).
properties
IUPAC Name |
3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYKUFICQBUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.